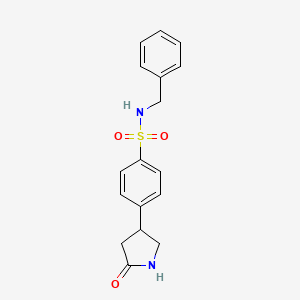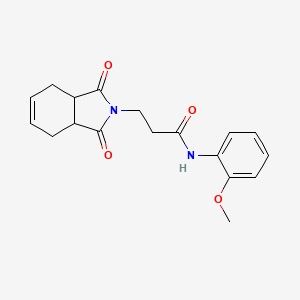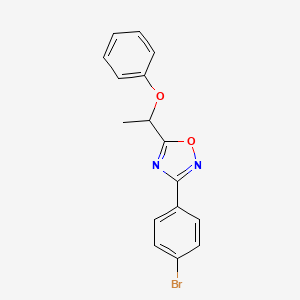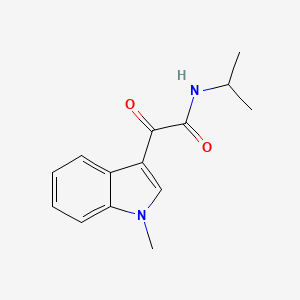
4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide
描述
4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) that has been extensively studied for its potential therapeutic applications in various autoimmune diseases. JAK3 is a member of the JAK family of non-receptor tyrosine kinases that plays a crucial role in the signaling pathways of cytokines, which are involved in immune responses and inflammation. CP-690,550 has been shown to selectively inhibit JAK3, which can prevent the activation of T cells, B cells, and natural killer cells, leading to the suppression of the immune system.
作用机制
4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide selectively inhibits JAK3, which is a key signaling molecule in the cytokine signaling pathway. JAK3 is primarily expressed in immune cells, and its activation leads to the phosphorylation and activation of downstream signaling molecules, including signal transducers and activators of transcription (STATs). The activation of STATs can induce the expression of pro-inflammatory cytokines, which contribute to the pathogenesis of autoimmune diseases. By inhibiting JAK3, this compound can prevent the activation of STATs and the production of pro-inflammatory cytokines, leading to the suppression of the immune system and the amelioration of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to effectively suppress the activation of T cells, B cells, and natural killer cells, which are involved in the pathogenesis of autoimmune diseases. In preclinical studies, this compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-2, interleukin-4, interleukin-6, and interferon-gamma, in animal models of autoimmune diseases. In clinical trials, this compound has demonstrated significant reductions in disease activity and improvements in clinical outcomes, such as joint swelling, pain, and function, in patients with rheumatoid arthritis and other autoimmune diseases.
实验室实验的优点和局限性
4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide has several advantages for lab experiments, including its high selectivity and potency for JAK3 inhibition, its well-established synthesis method, and its extensive preclinical and clinical data. However, there are also some limitations to its use in lab experiments, including its potential off-target effects on other JAK family members, its limited solubility in aqueous solutions, and its potential toxicity and side effects in vivo.
未来方向
There are several future directions for the research and development of 4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide and other JAK inhibitors. One direction is to explore the potential therapeutic applications of JAK inhibitors in other autoimmune diseases, such as lupus, Sjogren's syndrome, and type 1 diabetes. Another direction is to investigate the combination therapy of JAK inhibitors with other immunomodulatory agents, such as biologics and small molecule inhibitors, to achieve synergistic effects and reduce the risk of drug resistance. Additionally, there is a need to further elucidate the molecular mechanisms of JAK inhibition and the downstream signaling pathways involved in autoimmune diseases, which can provide insights into the development of more selective and effective JAK inhibitors.
科学研究应用
4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. In preclinical studies, this compound has been shown to effectively suppress the activation of T cells and prevent the development of autoimmune diseases in animal models. In clinical trials, this compound has demonstrated promising results in reducing disease activity and improving clinical outcomes in patients with rheumatoid arthritis and other autoimmune diseases.
属性
IUPAC Name |
4-chloro-3-piperidin-1-ylsulfonyl-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c19-16-8-7-14(18(23)21-13-15-6-2-3-9-20-15)12-17(16)26(24,25)22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVBDUGQDGXMSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=CC=N3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 5-{[(6-methylpyrimidin-4-yl)thio]methyl}-2-furoate](/img/structure/B4418183.png)
![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4418202.png)

![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(2-methoxyethyl)piperidine-4-carboxamide](/img/structure/B4418219.png)
![4-[5-(1-adamantyl)-2-methyl-3-furoyl]morpholine](/img/structure/B4418227.png)
![ethyl 4-[(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B4418235.png)
methanone](/img/structure/B4418245.png)
![N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B4418254.png)


![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-morpholin-4-ylphenyl)acetamide](/img/structure/B4418275.png)
![6-[1-(hydroxymethyl)propyl]-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B4418276.png)

